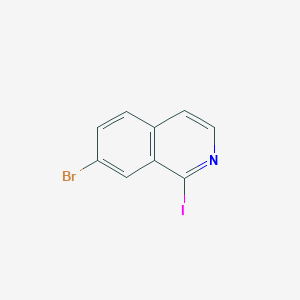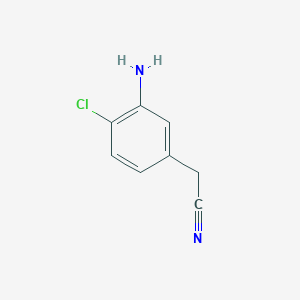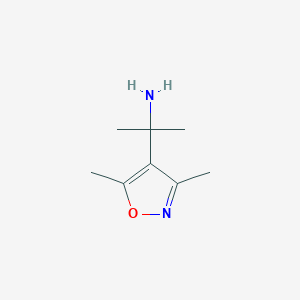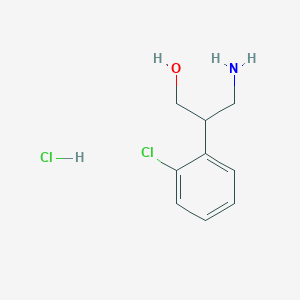
3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride
Overview
Description
“3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride” is an organic compound with the CAS Number: 1803604-25-2 . It has a molecular weight of 222.11 . The compound is typically in powder form and is stored at room temperature .
Molecular Structure Analysis
The Inchi Code for “this compound” is1S/C9H12ClNO.ClH/c10-9-4-2-1-3-8 (9)7 (5-11)6-12;/h1-4,7,12H,5-6,11H2;1H . This indicates the presence of a 2-chlorophenyl group attached to a propan-1-ol chain with an amino group. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 222.11 .Scientific Research Applications
Spectroscopic Characterization
3-Amino-2-(2-chlorophenyl)propan-1-ol hydrochloride and related compounds have been the subject of extensive spectroscopic characterization. This includes studies using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography. These studies provide crucial information about the chemical structure and properties of such compounds, which is essential for their application in various scientific fields (Kuś et al., 2016).
Pharmacological Studies
Pharmacological research on derivatives of this compound has been conducted, focusing on their effects on cerebral and cardiovascular systems. For instance, one study investigated a compound which demonstrated potent cerebral vasodilation effects and a marked increase in oxygen supply to cerebral tissue (Kadokawa et al., 1975).
Synthesis and Biological Properties
There has been significant research on the synthesis and biological properties of this compound derivatives. Studies have explored their anticonvulsive and peripheral n-cholinolytic activities, contributing to the understanding of these compounds' potential therapeutic applications (Papoyan et al., 2011).
Molecular Docking and Computational Studies
Molecular docking and computational studies have been conducted on derivatives of this compound. These studies aim to understand the interaction of these compounds with biological molecules and their potential as drug candidates (Jayasudha et al., 2020).
Antimicrobial and Antiradical Activity
Research has also been focused on the antimicrobial and antiradical activities of this compound derivatives. This includes evaluating their effectiveness against various pathogens and their potential use in combating microbial infections (Čižmáriková et al., 2020).
Antifungal Evaluation
Some derivatives of this compound have been synthesized and evaluated for their antifungal properties. This research is significant for the development of new antifungal agents and treatments (Lima-Neto et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been used as reagents in the preparation of β-adrenergic blocking agents , suggesting potential interactions with adrenergic receptors.
Mode of Action
Given its structural similarity to other β-adrenergic blocking agents, it may interact with adrenergic receptors, inhibiting the binding of adrenaline and noradrenaline, and thus reducing their physiological effects .
Properties
IUPAC Name |
3-amino-2-(2-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-4-2-1-3-8(9)7(5-11)6-12;/h1-4,7,12H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVFCKYRQLRIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)CO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1382279.png)



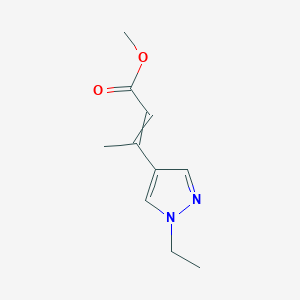
![2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide](/img/structure/B1382287.png)
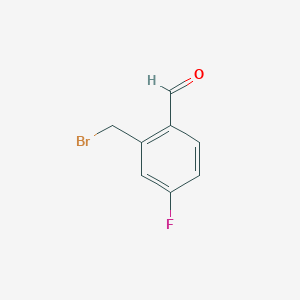
![tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride](/img/structure/B1382291.png)
![5-Bromo-3-phenyl-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B1382294.png)
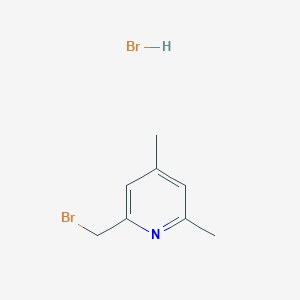
![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B1382296.png)
